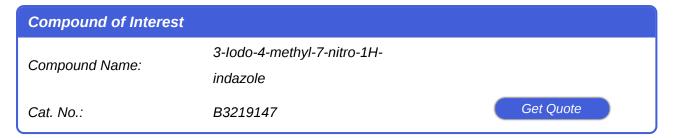


A Technical Guide to 3-lodo-4-methyl-7-nitro-1H-

indazole

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data, including a specific CAS number, for **3-lodo-4-methyl-7-nitro-1H-indazole** is not readily available in the public domain. This guide has been compiled by synthesizing information from structurally related iodo-nitro-indazole derivatives. The experimental protocols and data presented are based on analogous compounds and should be considered as predictive.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][3] This guide focuses on the specific, albeit less documented, compound: **3-lodo-4-methyl-7-nitro-1H-indazole**.

The presence of an iodo group at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position suggests a molecule with significant potential as a versatile synthetic intermediate. The iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group, an electron-withdrawing group, can influence the reactivity of the indazole ring and can be a precursor for an amino group, which is a key functional group in many bioactive molecules.



Physicochemical Properties and Data

While specific data for **3-lodo-4-methyl-7-nitro-1H-indazole** is unavailable, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.

Property	3-lodo-4-nitro- 1H-indazole	3-lodo-7-nitro- 1H-indazole	3-lodo-5-nitro- 1H-indazole	3-lodo-6- methyl-5-nitro- 1H-indazole
CAS Number	885521-22-2[4]	864724-64-1[5] [6]	70315-69-4[7]	1000343-55-4[3]
Molecular Formula	C7H4IN3O2[4]	C7H4IN3O2[5][6]	C7H4IN3O2[8]	C8H6IN3O2
Molecular Weight (g/mol)	289.03[4]	289.032[5]	289.03	303.06[9]
Melting Point (°C)	210-212[4]	Not available	Not available	Not available
Boiling Point (°C)	458.0±25.0 (Predicted)[4]	Not available	Not available	Not available
Topological Polar Surface Area	74.5[4]	Not available	Not available	Not available
Purity	Not available	98%[5]	Not available	Not available
Appearance	Not available	Solid[5]	Not available	Not available

Proposed Synthesis Protocol

The synthesis of **3-lodo-4-methyl-7-nitro-1H-indazole** would likely proceed through a multistep pathway, starting from a commercially available indazole precursor. The following is a proposed synthetic route based on established methodologies for the functionalization of the indazole ring.[3][10]

Step 1: Nitration of 4-methyl-1H-indazole



The initial step would involve the regioselective nitration of 4-methyl-1H-indazole. The directing effect of the existing methyl group would need to be carefully considered to achieve nitration at the desired 7-position.

- Reagents: 4-methyl-1H-indazole, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
- Solvent: A suitable solvent that can withstand the reaction conditions, such as concentrated sulfuric acid.

Procedure:

- Dissolve 4-methyl-1H-indazole in the chosen solvent and cool the mixture in an ice bath.
- Add the nitrating agent dropwise while maintaining a low temperature to control the reaction.
- After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
- Quench the reaction by pouring it over ice and neutralize it with a base.
- Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude 4-methyl-7-nitro-1H-indazole.
- Purify the product by column chromatography.

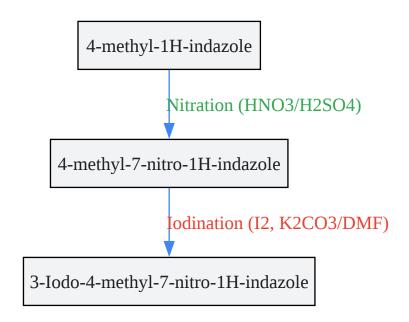
Step 2: Iodination of 4-methyl-7-nitro-1H-indazole

The subsequent step would be the iodination at the C-3 position of the indazole ring. This is a common transformation for indazoles.[10]

- Reagents: 4-methyl-7-nitro-1H-indazole, Iodine (I2), a base (e.g., potassium carbonate or potassium hydroxide).[10][11]
- Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10][11]
- Procedure:



- Dissolve 4-methyl-7-nitro-1H-indazole in DMF.
- Add the base and iodine to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work up the reaction by adding water and extracting the product with a suitable organic solvent.
- Wash the organic layer, dry it, and remove the solvent under reduced pressure.
- Purify the final product, 3-lodo-4-methyl-7-nitro-1H-indazole, by recrystallization or column chromatography.



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Proposed synthesis of **3-lodo-4-methyl-7-nitro-1H-indazole**.

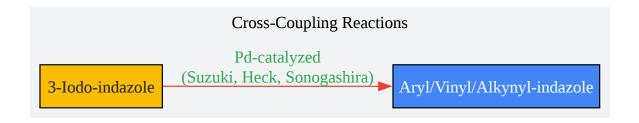
Reactivity and Potential Applications

The chemical structure of **3-lodo-4-methyl-7-nitro-1H-indazole** suggests several avenues for further chemical transformations, making it a valuable building block in organic synthesis.

Cross-Coupling Reactions



The C-3 iodo substituent is a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3][11] These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position of the indazole core, enabling the synthesis of a diverse library of complex molecules.



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General scheme for cross-coupling reactions.

Reduction of the Nitro Group

The nitro group at the 7-position can be readily reduced to a primary amine using standard reducing agents. This transformation opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, providing access to a wide range of derivatives with potential biological activities.

Reduction of the nitro group and subsequent derivatization.

N-Alkylation/Arylation

The indazole ring contains two nitrogen atoms, and the regioselectivity of N-alkylation or N-arylation can be influenced by the substituents on the ring and the reaction conditions.[3] The presence of an electron-withdrawing nitro group at the C-7 position may favor substitution at the N-2 position.[3]

Potential Signaling Pathway Involvement

While there is no direct information on the biological activity of **3-lodo-4-methyl-7-nitro-1H-indazole**, many indazole derivatives are known to be potent kinase inhibitors.[3] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in



diseases such as cancer. Therefore, it is plausible that derivatives of this compound could be investigated as inhibitors of various kinase-mediated signaling pathways.

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

3-lodo-4-methyl-7-nitro-1H-indazole represents a potentially valuable, though currently under-documented, chemical entity. Its predicted physicochemical properties and reactivity, based on analogous compounds, suggest its utility as a versatile intermediate in the synthesis of complex heterocyclic molecules. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

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